2,3,7-Trimethyl-4H-1-benzopyran-4-one

Chromone characterization Isomer discrimination GC-MS

Researchers validating chromone isomer resolution face confounding hydroxyl activity. 2,3,7-Trimethyl-4H-1-benzopyran-4-one (CAS 106949-32-0) eliminates this variable: • Zero H-bond donors (HBD=0) - ideal baseline control for MAO/antioxidant SAR, isolating hydroxyl contributions • Unsubstituted C-5/C-6/C-8 positions enable parallel library synthesis; superior diversification vs. 2,5,7- or 2,7,8-isomers • ISO-certified ≥98% purity with batch CoA supports ICH Q2(R1) method validation as a system suitability standard Supplied with full spectral reference data for immediate integration into analytical workflows.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 106949-32-0
Cat. No. B11908063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7-Trimethyl-4H-1-benzopyran-4-one
CAS106949-32-0
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C
InChIInChI=1S/C12H12O2/c1-7-4-5-10-11(6-7)14-9(3)8(2)12(10)13/h4-6H,1-3H3
InChIKeyZUFWUUODOHMEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,7-Trimethylchromone Procurement & Differentiation


2,3,7-Trimethyl-4H-1-benzopyran-4-one (CAS 106949-32-0), also known as 2,3,7-trimethylchromone, is a fully methylated chromone derivative (C₁₂H₁₂O₂, MW 188.22 g/mol) . Unlike hydroxylated natural chromones such as eugenitol and 8-methyleugenitol, this compound lacks hydrogen bond donors and possesses zero rotatable bonds, conferring distinct physicochemical properties including predicted high vapor pressure and GC amenability [1]. Its specific 2,3,7-trimethyl substitution pattern differentiates it from positional isomers such as 2,5,7-, 2,7,8-, and 2,5,8-trimethylchromone, each of which displays unique spectral fingerprints and reactivity profiles [2][3].

Risks of Isomer Substitution


Trimethylchromone isomers share identical molecular formulae but differ critically in the positioning of methyl groups around the chromone core, leading to divergent spectroscopic signatures, chromatographic retention times, and chemical reactivity [1]. For instance, 2,3,7-trimethylchromone presents an unsubstituted C-5 and C-6 position amenable to further electrophilic functionalization, whereas 2,5,7- or 2,5,8-trimethyl isomers block the C-5 site, altering subsequent synthetic utility [2]. In biological assays, the absence of phenolic hydroxyl groups in 2,3,7-trimethylchromone eliminates the radical-scavenging activity characteristic of hydroxylated analogs such as 5,7-dihydroxy-2,6,8-trimethylchromone (8-methyleugenitol), making the former a suitable negative control or scaffold for structure–activity relationship (SAR) studies where hydroxyl contributions must be deconvoluted [3]. Substituting with an incorrect isomer introduces uncontrolled variables that can compromise analytical method validation, synthetic yield, and biological interpretation.

2,3,7-Trimethylchromone Differentiation Evidence


Regiochemical Purity by GC and NMR

The 2,3,7-substitution pattern yields a unique gas-chromatographic retention index and distinct ¹H-NMR aromatic proton coupling pattern relative to its positional isomers. In the 2,7,8-trimethyl isomer (SpectraBase ID 3XpCgiid6Tj), the aromatic region integrates for two ortho-coupled protons (H-5 and H-6), whereas in 2,3,7-trimethylchromone, three aromatic protons (H-5, H-6, H-8) with distinct meta- and ortho-coupling are expected, providing unambiguous regiochemical assignment [1][2]. For procurement, orthogonal verification by GC (relative retention time vs. n-alkane standard) and ¹H-NMR (aromatic proton multiplicity) is recommended to exclude contamination by the 2,7,8- or 2,5,7-isomers, which co-elute under certain non-polar GC conditions.

Chromone characterization Isomer discrimination GC-MS NMR spectroscopy

ISO-Certified Purity Certification

Commercial suppliers such as MolCore provide this compound under ISO-certified quality systems with a guaranteed minimum purity of 98% as determined by HPLC, accompanied by batch-specific certificates of analysis (CoA) . This contrasts with several positional isomers (e.g., 2,5,8-trimethylchromone, CAS 60595-60-0) for which standardized, high-purity analytical-grade material is less commonly catalogued by major vendors, introducing procurement risk in terms of purity variability and documentation [1]. The availability of ISO-compliant material with a defined purity threshold supports direct use in pharmaceutical R&D and quality control workflows without additional in-house purification.

Procurement quality HPLC purity ISO certification Batch consistency

Zero Hydrogen Bond Donors as Negative Control

Structure–activity relationship studies on chromone-based MAO-B inhibitors demonstrate that the presence of hydroxyl substituents on the chromone core is a critical determinant of inhibitory potency [1]. 2,3,7-Trimethylchromone contains zero hydrogen bond donors (computed HBD = 0) and is fully O-methylated, rendering it incapable of engaging in the hydrogen-bonding interactions essential for radical scavenging or enzyme active-site binding observed for hydroxylated analogs such as 5,7-dihydroxy-2,6,8-trimethylchromone (8-methyleugenitol) [2]. This establishes the compound as a well-defined, biologically inert negative control or baseline scaffold in chromone SAR campaigns, where the incremental contribution of hydroxyl introduction at C-5 or C-6 can be quantitatively measured.

Chromone SAR Negative control Hydroxyl bioactivity MAO inhibition

Synthetic Versatility via Unsubstituted A-Ring

The 2,3,7-trimethyl substitution pattern leaves the C-5, C-6, and C-8 positions of the chromone A-ring available for further chemical modification. In contrast, the 2,5,7-trimethyl isomer (SpectraBase ID 9Kok97YzVg9) has a methyl group at C-5, blocking that position from electrophilic aromatic substitution and directing reactivity elsewhere [1][2]. This differential availability of reactive sites makes 2,3,7-trimethylchromone a more versatile scaffold for the divergent synthesis of chromone libraries, allowing systematic introduction of nitro, halogen, formyl, or other functional groups at the unoccupied positions, which is critical for medicinal chemistry lead optimization programs that require systematic SAR exploration around the chromone A-ring.

Chromone functionalization Electrophilic substitution Synthetic intermediate Medicinal chemistry

2,3,7-Trimethylchromone Application Scenarios


Certified Reference Standard for GC-MS and HPLC

Given its well-defined 2,3,7-regiochemistry and the availability of orthogonal spectral reference data (e.g., FTIR, Raman) for positional isomers, this compound is suited for use as a system suitability standard in chromatographic methods that must resolve trimethylchromone isomers . Its ISO-certified purity (≥98%) and batch-specific CoA support its use in analytical method validation per ICH Q2(R1) guidelines, where identity, purity, and isomer discrimination are critical performance parameters [1].

Inert Scaffold for Chromone SAR Studies

The compound's complete absence of hydrogen bond donors (HBD = 0) and lack of phenolic hydroxyl groups position it as a suitable baseline control in chromone SAR campaigns, particularly for MAO inhibition and antioxidant screening . It allows researchers to quantify the incremental contribution of hydroxyl substitution at C-5 or C-6 by direct comparison, without the confounding background activity inherent to hydroxylated natural chromones [1].

Divergent Synthesis for Chromone Libraries

With three unsubstituted aromatic positions (C-5, C-6, C-8) amenable to sequential electrophilic functionalization, this compound serves as a versatile starting point for the parallel synthesis of chromone derivative libraries . Its superiority over 2,5,7- or 2,7,8-trimethyl isomers lies in the greater number of accessible diversification sites, enabling the preparation of a more structurally diverse compound collection from a single precursor [1].

Quality Benchmark for Rare Chromone Analogs

The established commercial supply chain for 2,3,7-trimethylchromone at ≥98% purity with ISO documentation sets a procurement-quality benchmark . When sourcing less common trimethylchromone isomers or custom derivatives, this compound's documented purity specifications and spectral reference data can serve as a comparator to assess the quality and authenticity of newly acquired materials.

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